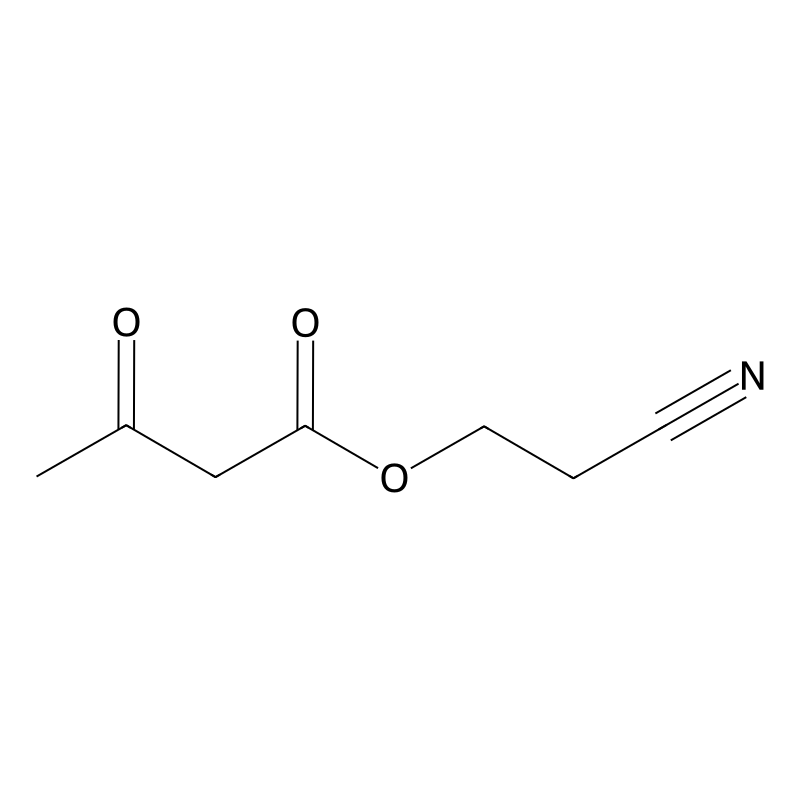

2-Cyanoethyl 3-oxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic synthesis

The presence of a cyanoethyl group and a ketone functionality suggests 2-Cyanoethyl 3-Oxobutanoate might be a useful building block for organic synthesis. These functional groups can participate in various reactions to create complex molecules PubChem, 2-Cyanoethyl 3-oxobutanoate: .

Medicinal chemistry

Material science

Molecules with cyanoethyl groups can sometimes be used in the development of new materials. For instance, some cyanoethyl-containing compounds have been explored for their potential applications in solar cells [National Renewable Energy Laboratory, Transparent Photovoltaic Cells Based on Dye-Sensitized TiO2 Electrodes and Cyanoethylated Conjugated Polyelectrolytes].

2-Cyanoethyl 3-oxobutanoate is a chemical compound with the molecular formula CHNO and a molecular weight of 155.15 g/mol. It is classified under the category of cyano compounds and is recognized for its unique structural features, including a cyano group and a keto group. The compound is often represented by its CAS number, 65193-87-5, and can be found in various databases such as PubChem and ChemicalBook .

- Although specific data on its toxicity is limited, it's recommended to handle the compound with standard laboratory safety practices due to its potential irritant and harmful effects [].

- Wear gloves, eye protection, and a lab coat when handling the compound.

- Fume hood use is recommended during reactions involving this compound.

- Condensation Reactions: This compound can react with various aldehydes or ketones to form larger molecules through condensation.

- Nucleophilic Additions: The cyano group can act as a nucleophile in reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids and amines .

The biological activity of 2-Cyanoethyl 3-oxobutanoate has been explored in various studies. It exhibits potential pharmacological properties, particularly in:

- Antimicrobial Activity: Some derivatives of cyano compounds have shown effectiveness against bacterial strains.

- Anticancer Properties: Certain analogs are being investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition: The compound may interact with specific enzymes, affecting metabolic pathways .

The synthesis of 2-Cyanoethyl 3-oxobutanoate can be achieved through several methods:

- Condensation Reaction: A common method involves the reaction between cyanoacetic acid and an appropriate ketone or aldehyde under acidic conditions.

- Using Cyanoethanol: Another approach includes reacting cyanoethanol with acetoacetate derivatives, yielding the desired compound through esterification and subsequent cyclization steps .

- Improved Synthetic Routes: Recent advancements have led to optimized processes that enhance yield and purity, utilizing less hazardous reagents and milder conditions .

2-Cyanoethyl 3-oxobutanoate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds with therapeutic potential.

- Agriculture: The compound may be used in developing agrochemicals aimed at pest control or plant growth regulation.

- Material Science: Its derivatives are explored for use in polymers and other materials due to their unique chemical properties .

Interaction studies involving 2-Cyanoethyl 3-oxobutanoate focus on its reactivity with biological targets and other chemical entities:

- Protein Interactions: Research indicates potential binding with specific proteins, which may elucidate its mechanism of action in biological systems.

- Metabolic Pathways: Studies have shown that it can influence metabolic pathways by acting as an inhibitor or modulator of enzyme activity .

Several compounds share structural similarities with 2-Cyanoethyl 3-oxobutanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-cyanoacetate | CHNO | Contains an ethyl group instead of a cyano group |

| Methyl 3-oxobutanoate | CHO | Lacks the cyano group but has similar keto functionality |

| Cyanoacetic acid | CHNO | Simpler structure, widely used in organic synthesis |

Uniqueness

The uniqueness of 2-Cyanoethyl 3-oxobutanoate lies in its combination of a cyano group and a keto functionality within a seven-carbon framework. This structure allows for diverse reactivity patterns not present in simpler analogs, making it particularly valuable in synthetic organic chemistry and medicinal chemistry applications .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 38 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 34 of 38 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant